molecular formula C20H46O4Si2 B3153186 11-(Trimethylsiloxy)undecyltriethoxysilane CAS No. 75389-03-6

11-(Trimethylsiloxy)undecyltriethoxysilane

Cat. No. B3153186
CAS RN: 75389-03-6
M. Wt: 406.7 g/mol
InChI Key: XUZQUCMVBQUARF-UHFFFAOYSA-N
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Description

11-(Trimethylsiloxy)undecyltriethoxysilane is a silicon-based organic compound . It is extensively used in scientific experiments, particularly in the fields of materials science and engineering.


Molecular Structure Analysis

The molecular formula of the compound is C20H46O4Si2 . The compound has a molecular weight of 406.75 g/mol . The IUPAC name of the compound is triethoxy (11-trimethylsilyloxyundecyl)silane .


Physical And Chemical Properties Analysis

11-(Trimethylsiloxy)undecyltriethoxysilane is a transparent liquid . It has 0 hydrogen bond donor atoms and 4 hydrogen bond acceptor atoms . The compound has 19 rotatable bonds and a topological polar surface area of 36.9Ų . There are 26 heavy atoms in the compound .

Scientific Research Applications

  • Chemical Reactions and Molecular Synthesis

    • Isolation of Bridgehead Enol Ether : The compound 8-Methyl-2-(trimethylsiloxy)tricyclo[5.3.1.03,8]undec-2-ene, which is structurally related to 11-(Trimethylsiloxy)undecyltriethoxysilane, has been used to isolate strained bridgehead enol ethers in bicyclo[3.3.1]nonan-2-one systems. These reactions typically occur at specific positions, demonstrating the compound's utility in targeted chemical synthesis (Wakamatsu et al., 1987).
  • Surface Modification and Patterning

    • Photoinduced Deprotection and Patterning : Trimethoxy derivatives of 11-(Trimethylsiloxy)undecyltriethoxysilane have been utilized for creating photopatternable monolayers. These layers can undergo changes upon exposure to UV light, enabling the generation of reactive hydroxyl-terminated surfaces without compromising film quality. This property is essential for various applications, including the patterning of ZnO layers (Zubkov et al., 2005).
  • Environmental Applications

    • Immobilization of Humic Acids : 11-Amino-undecylsiloxane, related to 11-(Trimethylsiloxy)undecyltriethoxysilane, has been used to attach humic acids onto silicon wafers. This process is significant for environmental applications, particularly for studying the complexation between humic acids and radionuclides, which is crucial for understanding radionuclide dissemination and modeling in radioactive storage (Barbot et al., 2007).
  • Biomedical and Pharmaceutical Applications

    • Adhesion Promotion for Conducting Polymers : 11-(Pyrrol-3-yl) undecyl trimethoxysilane, a compound similar to 11-(Trimethylsiloxy)undecyltriethoxysilane, has been synthesized for use as an adhesion promoter. It aids in the grafting of polypyrrole layers on oxide substrates, indicating its potential in developing adhesive polymer films for various biomedical applications (Cai et al., 2010).
  • Material Science and Engineering

    • Improvement of Ophthalmic Lens Materials : Compounds like 2-(Trimethylsiloxy)ethyl methacrylate, which share functional groups with 11-(Trimethylsiloxy)undecyltriethoxysilane, have been incorporated into ophthalmic lens materials. These additives enhance oxygen permeability and wettability, underscoring the compound's relevance in improving material properties for specific applications (Lee & Sung, 2021).

Safety And Hazards

The safety data sheet suggests that in case of an accident or if you feel unwell, seek medical advice immediately . It also recommends removing contaminated clothing and shoes .

properties

IUPAC Name

triethoxy(11-trimethylsilyloxyundecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46O4Si2/c1-7-21-26(22-8-2,23-9-3)20-18-16-14-12-10-11-13-15-17-19-24-25(4,5)6/h7-20H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZQUCMVBQUARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCCO[Si](C)(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46O4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698123
Record name 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(Trimethylsiloxy)undecyltriethoxysilane

CAS RN

75389-03-6
Record name 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Nakagawa, N Yoshie - Macromolecules, 2020 - ACS Publications
Precise control of the crystal orientation and hierarchical crystalline morphology is essential for application of crystalline polymers, although a homogeneous morphology with a …
Number of citations: 9 pubs.acs.org

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